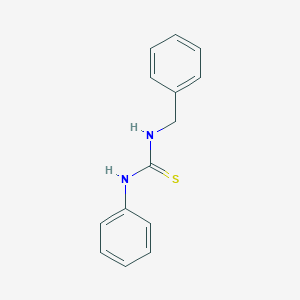

1-Benzyl-3-phenylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25017. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCBDDGSOXJEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349913 | |

| Record name | 1-Benzyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726-25-0 | |

| Record name | 1-Benzyl-3-phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Benzyl-3-phenylthiourea

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-Benzyl-3-phenylthiourea. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed experimental protocols and characterization data.

Physicochemical Properties

This compound is a disubstituted thiourea derivative with the molecular formula C14H14N2S.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C14H14N2S | [1] |

| Molecular Weight | 242.34 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a white to off-white solid | [2] |

| Melting Point | 153.0 to 157.0 °C | [2] |

| Solubility | Likely soluble in organic solvents such as DMSO and ethanol | [3] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of benzyl isothiocyanate with aniline (phenylamine). This reaction is a nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate.

Materials:

-

Aniline (phenylamine)

-

Benzyl isothiocyanate

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or benzene)[3][4][5]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in a suitable anhydrous solvent under continuous stirring.

-

To this solution, add benzyl isothiocyanate (1.0 equivalent) dropwise at room temperature.[3]

-

The reaction mixture can be stirred at room temperature or heated to reflux to ensure completion.[3][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (indicated by the disappearance of starting materials on TLC), the reaction mixture is cooled to room temperature.[7]

-

If a precipitate forms, the solid product is collected by vacuum filtration. If no precipitate forms, the solvent is removed under reduced pressure to yield the crude product.[3][7]

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure crystalline solid.[6][7]

Characterization Data

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. Below is a summary of the expected characterization data based on analysis of its chemical structure and data from closely related compounds.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=S, and C-N functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H stretching (thiourea) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2900-3000 | Weak | Aliphatic C-H stretching (-CH₂-) |

| ~1550 | Strong | C=S stretching (thiourea) |

| ~1350 | Medium | C-N stretching |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table of Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 9.0 | Broad Singlet | 1H | N-H (thiourea, adjacent to phenyl) |

| ~7.2 - 7.6 | Multiplet | 10H | Ar-H (phenyl and benzyl groups) |

| ~6.0 - 6.5 | Broad Triplet | 1H | N-H (thiourea, adjacent to benzyl) |

| ~4.8 | Doublet | 2H | -CH₂- (benzyl) |

Table of Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~181 | C=S (thiourea) |

| ~138 | Ar-C (ipso-C of phenyl) |

| ~137 | Ar-C (ipso-C of benzyl) |

| ~129 | Ar-CH (phenyl and benzyl) |

| ~128 | Ar-CH (phenyl and benzyl) |

| ~127 | Ar-CH (phenyl and benzyl) |

| ~49 | -CH₂- (benzyl) |

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 243.0950 | [M+H]⁺ (Calculated for C₁₄H₁₅N₂S⁺) |

| 242.0878 | [M]⁺ (Calculated for C₁₄H₁₄N₂S) |

Mandatory Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

4.2. Potential Signaling Pathway

Thiourea derivatives have been reported to exhibit a range of biological activities, including anticancer effects.[6][8] One of the potential mechanisms of action for anticancer agents is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis pathway that could potentially be activated by thiourea derivatives.

Caption: A potential intrinsic apoptosis signaling pathway that may be induced by thiourea derivatives in cancer cells.

Potential Applications

This compound and its derivatives have shown potential in various applications:

-

Biosensors: It has been identified as a sensor material for the detection of nerve agents and related simulants.[9][10]

-

Corrosion Inhibition: Studies have shown its effectiveness as a corrosion inhibitor for steel in acidic solutions.[10]

-

Drug Development: As part of the broader class of thiourea derivatives, it holds potential for further investigation into its biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties.[6][8]

References

- 1. 1-Benzyl-3-phenyl-2-thiourea | C14H14N2S | CID 668300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 726-25-0 | TCI EUROPE N.V. [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 1-Benzyl-3-phenyl-2-thiourea | 726-25-0 [chemicalbook.com]

An In-depth Technical Guide to 1-Benzyl-3-phenylthiourea: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-phenylthiourea is a disubstituted thiourea derivative with a range of applications stemming from its unique chemical structure. This technical guide provides a comprehensive overview of its chemical properties, detailed methodologies for its synthesis and structural elucidation, and an exploration of its current and potential applications. All quantitative data is presented in easily digestible tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication in a research setting.

Chemical Properties

This compound, also known by its IUPAC name N-benzyl-N'-phenylthiourea, is a white to off-white crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₄H₁₄N₂S | [3][4][5][6] |

| Molecular Weight | 242.34 g/mol | [3][4][5][6] |

| CAS Number | 726-25-0 | [4] |

| Melting Point | 153-158 °C | [2][4] |

| Boiling Point (Predicted) | 377.7 ± 35.0 °C | [4] |

| Density (Predicted) | 1.212 ± 0.06 g/cm³ | [4] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| SMILES | C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2 | [3] |

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques and, ideally, confirmed by single-crystal X-ray diffraction.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the chemical identity and connectivity of the synthesized compound.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzyl and phenyl rings, the methylene protons of the benzyl group, and the N-H protons of the thiourea moiety.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for the carbons in the aromatic rings, the methylene carbon, and the characteristic thiocarbonyl (C=S) carbon.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include N-H stretching, aromatic C-H stretching, and the C=S stretching of the thiourea group.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most unambiguous and detailed three-dimensional structural information, including bond lengths, bond angles, and crystal packing. For thiourea derivatives, this technique can reveal important conformational features and intermolecular interactions, such as hydrogen bonding.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and reliable method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.

Materials:

-

Phenyl isothiocyanate

-

Benzylamine

-

Anhydrous solvent (e.g., acetone, acetonitrile, or THF)

-

Stirring apparatus

-

Reflux condenser

-

Thin Layer Chromatography (TLC) supplies

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a clean, dry reaction vessel, dissolve equimolar amounts of phenyl isothiocyanate and benzylamine in a suitable anhydrous solvent.

-

Stir the reaction mixture at room temperature or under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, this compound.

-

The synthesized compound should be characterized to confirm its identity and purity using the analytical techniques described below.

Characterization Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1 second, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare a thin, transparent pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) and pressing the mixture under high pressure.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 32 scans.

-

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

3.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Acquisition:

-

Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and major fragment ions to confirm the molecular weight and aspects of the structure.

Applications and Biological Activity

Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. While specific biological signaling pathways for this compound are not extensively documented, its structural analogues have shown potential as anticancer, antimicrobial, and enzyme inhibitory agents.

One of the noted applications of this compound is as a sensor material for the detection of nerve agents and their simulants, indicating its potential in biosensor development.[1][4][6]

Thiourea derivatives have been reported to induce anticancer effects by triggering apoptosis, or programmed cell death. A common pathway involved is the intrinsic or mitochondrial pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or in a fume hood.

Conclusion

This compound is a compound with well-defined chemical properties and a straightforward synthetic route. The structural elucidation can be comprehensively achieved using a combination of modern spectroscopic and crystallographic techniques. The diverse biological activities of related thiourea derivatives suggest that this compound holds potential for further investigation in the fields of medicinal chemistry and materials science, particularly in the development of novel therapeutics and sensors. This guide provides the foundational information and methodologies to support such research endeavors.

References

Spectroscopic Profile of 1-Benzyl-3-phenylthiourea: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-3-phenylthiourea, a thiourea derivative with applications in coordination chemistry and materials science. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the benzyl and phenyl groups, the methylene protons, and the N-H protons of the thiourea moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 9.627 | Singlet | 1H | N-H |

| 8.164 | Singlet | 1H | N-H |

| 7.439–7.258 | Multiplet | 9H | Aromatic (Phenyl & Benzyl) |

| 7.118 | Triplet | 1H | Aromatic (Phenyl) |

| 4.8 (approx.) | Doublet | 2H | -CH₂- (Benzyl) |

Note: Data sourced from a study by Al-Masoudi et al.[1] The methylene proton signal is described as a doublet at δ = 7.37 in the text, which is likely a typographical error and has been adjusted to a more chemically reasonable shift.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The thiocarbonyl (C=S) carbon is typically observed significantly downfield.

| Chemical Shift (δ, ppm) | Assignment |

| ~181 | C=S (Thiourea) |

| ~138-127 | Aromatic Carbons |

| ~49-54 | -CH₂- (Benzyl) |

Note: The chemical shift for the methylene carbon has been reported to be in the range of 49.06–53.98 ppm.[1] The other values are predicted based on analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational frequencies are associated with the N-H and C=S bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3363 | Medium | N-H Stretching |

| 3149 | Medium | N-H Stretching |

| 1450 | Medium | Thioamide |

| 842 | Medium | Thioamide |

Note: Data sourced from a study by Al-Masoudi et al.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Interpretation |

| 242 | [M]⁺ (Molecular Ion) |

| 243 | [M+1]⁺ |

| 167 | Fragment |

| 107 | Fragment |

Note: The molecular formula of this compound is C₁₄H₁₄N₂S, with a molecular weight of 242.34 g/mol .

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of phenylmethanamine and isothiocyanatobenzene.[1]

-

To a solution of phenylmethanamine (2.14 mL, 20 mmol) in benzene (10 mL), add isothiocyanatobenzene (2.70 mL, 20 mmol) under stirring.

-

Continue stirring the mixture for 4 hours at room temperature.

-

The resulting white precipitate is collected and recrystallized from hot ethanol to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 200-240 ppm) is necessary to cover the range of carbon chemical shifts. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Workflow and Data Integration

The characterization of this compound involves a logical workflow, starting from synthesis and culminating in the integration of various spectroscopic data to confirm the structure.

The logical flow for the structural elucidation of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to 1-Benzyl-3-phenyl-2-thiourea (CAS 726-25-0)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive scientific literature review of the compound with CAS number 726-25-0, identified as 1-Benzyl-3-phenyl-2-thiourea (BPTU). The document details its chemical and physical properties, synthesis, and known applications, with a focus on its role as a corrosion inhibitor and the biological activities of its derivatives. All quantitative data is presented in structured tables, and experimental protocols for key studies are described. Visualizations for experimental workflows and logical relationships are provided using the DOT language.

Chemical Identity and Physicochemical Properties

1-Benzyl-3-phenyl-2-thiourea is a thiourea derivative characterized by the presence of a benzyl group and a phenyl group attached to the nitrogen atoms of the thiourea core.

Table 1: Chemical and Physical Properties of 1-Benzyl-3-phenyl-2-thiourea

| Property | Value | Reference |

| IUPAC Name | 1-benzyl-3-phenylthiourea | [1] |

| Synonyms | 3-benzyl-1-phenylthiourea, N-Phenyl-N'-benzylthiourea | [1] |

| CAS Number | 726-25-0 | [1] |

| Molecular Formula | C₁₄H₁₄N₂S | [1] |

| Molecular Weight | 242.34 g/mol | [1] |

| Melting Point | 156-158 °C | [2] |

| Boiling Point | 377.7±35.0 °C (Predicted) | [2] |

| Density | 1.212±0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white crystalline powder | [3] |

Synthesis of 1-Benzyl-3-phenyl-2-thiourea

The synthesis of 1-Benzyl-3-phenyl-2-thiourea is typically achieved through the reaction of phenylmethanamine (benzylamine) with isothiocyanatobenzene (phenyl isothiocyanate).[2]

Experimental Protocol: Synthesis of 1-Benzyl-3-phenyl-2-thiourea[2]

Materials:

-

Phenylmethanamine (Benzylamine)

-

Isothiocyanatobenzene (Phenyl isothiocyanate)

-

Benzene

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve phenylmethanamine (20 mmol) in 10 mL of benzene.

-

Stir the solution for 10 minutes.

-

To the stirring solution, add isothiocyanatobenzene (20 mmol).

-

Allow the reaction mixture to equilibrate for 4 hours.

-

The resulting white precipitate, 1-benzyl-3-phenyl-2-thiourea, is then recrystallized from hot ethanol.

A reported yield for this synthesis is 85%.[2]

Synthesis Workflow

Applications and Scientific Research

Corrosion Inhibition

A significant area of research for 1-Benzyl-3-phenyl-2-thiourea is its application as a corrosion inhibitor for steel in acidic environments.[4]

Materials and Equipment:

-

Steel electrodes

-

1.0 M HCl solution

-

1-Benzyl-3-phenyl-2-thiourea (BPTU) at various concentrations

-

Potentiodynamic polarization measurement (PPM) setup

-

Electrochemical impedance spectroscopy (EIS) setup

-

Scanning electron microscope (SEM)

Potentiodynamic Polarization Measurement (PPM):

-

Steel electrodes are immersed in the 1.0 M HCl solution with and without different concentrations of BPTU.

-

The system is allowed to stabilize at the open circuit potential.

-

The potential is scanned from a cathodic potential to an anodic potential at a constant scan rate.

-

Corrosion current density (i_corr) is determined by extrapolating the Tafel plots.

-

Inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100

Electrochemical Impedance Spectroscopy (EIS):

-

EIS measurements are performed at the open circuit potential.

-

A sinusoidal AC voltage of small amplitude is applied over a range of frequencies.

-

The impedance data is analyzed using Nyquist and Bode plots to determine the charge transfer resistance (R_ct).

-

Inhibition efficiency (IE%) is calculated using the formula: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100

Scanning Electron Microscopy (SEM):

-

Steel specimens are immersed in the 1.0 M HCl solution with and without BPTU for a specified duration.

-

The surface morphology of the steel specimens is examined using SEM to observe the protective film formation.

Table 2: Inhibition Efficiency of BPTU on Steel in 1.0 M HCl at 30°C [4]

| Concentration of BPTU (M) | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - PPM |

| 2 x 10⁻⁴ | 94.99 | 94.30 |

The adsorption of BPTU on the steel surface was found to follow the modified Langmuir isotherm.[4]

Sensor Applications

1-Benzyl-3-phenyl-2-thiourea has been identified as a potential sensor material for the detection of nerve agents and their simulants.[5] It is suggested that the reaction characteristics of BPTU are similar to these agents, which contributes to its detection capabilities.[5]

Biological Activities of Derivatives

While specific biological activity data for 1-Benzyl-3-phenyl-2-thiourea is limited in the public domain, research on its metal complexes and other thiourea derivatives highlights their potential in drug development.

Platinum(II) complexes with 1-Benzyl-3-phenyl-2-thiourea as a ligand have been synthesized and evaluated for their cytotoxic activity against MCF-7 breast cancer cells.[2]

Experimental Protocol: MTT Assay for Cytotoxicity [2]

-

MCF-7 breast cancer cells are seeded in 96-well plates and incubated.

-

The cells are treated with various concentrations of the Pt(II)-BPTU complexes.

-

After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The formazan crystals formed by viable cells are dissolved in a suitable solvent.

-

The absorbance is measured using a microplate reader to determine cell viability.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Table 3: Cytotoxicity of Pt(II) Complexes with 1-Benzyl-3-phenyl-2-thiourea against MCF-7 Cells [2]

| Complex | IC₅₀ (µM) |

| [Pt(BPT)(dppb)] | 10.96 |

| [Pt(BPT)(Phen)] | 78.90 |

dppb = 1,4-bis(diphenylphosphino)butane; Phen = 1,10-Phenanthroline

The broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including:

-

Antibacterial and Antifungal Activity: Many thiourea derivatives have demonstrated significant antimicrobial properties.[6]

-

Anticancer Activity: Various substituted thioureas have been investigated as potential anticancer agents.[7]

-

Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes, which is a mechanism for their therapeutic effects.[8]

Conclusion

1-Benzyl-3-phenyl-2-thiourea (CAS 726-25-0) is a well-characterized compound with established synthetic routes. Its primary documented application with extensive quantitative data is as a highly effective corrosion inhibitor for steel in acidic media. While it shows promise as a sensor material for nerve agents, more detailed public research is needed in this area. The biological activity of the standalone compound has not been extensively reported; however, its platinum(II) complexes exhibit notable anticancer properties. The broader family of thiourea derivatives is a rich source of biologically active compounds, suggesting that 1-Benzyl-3-phenyl-2-thiourea may warrant further investigation as a potential therapeutic agent. Future research should focus on the direct evaluation of its biological activities to fully elucidate its potential in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and Historical Context of N-substituted Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiourea scaffold, a deceptively simple organosulfur compound, has proven to be a cornerstone in the edifice of medicinal chemistry. Its journey from an interesting chemical entity to a privileged structure in drug design is a testament to the enduring power of chemical synthesis and biological screening. N-substituted thiourea derivatives, in particular, have demonstrated a remarkable breadth of pharmacological activities, leading to the development of crucial therapeutic agents. This technical guide delves into the discovery and historical context of these versatile compounds, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, tailored for the modern drug development professional.

Historical Perspective: From Obscurity to Clinical Significance

The story of N-substituted thioureas in medicine is one of serendipitous discoveries and systematic development. While thiourea itself was first synthesized in 1873 by the Polish chemist Marceli Nencki, its biological potential remained largely unexplored for decades.[1] The early 20th century saw pioneering work that laid the groundwork for modern chemotherapy, with early urea derivatives showing promise.[1]

A pivotal moment arrived in the 1940s with the discovery of the antithyroid properties of thiourea and its derivatives.[2][3] This discovery, stemming from observations at the Johns Hopkins University School of Medicine, led to the seminal 1943 report by Dr. Edwin B. Astwood on the clinical use of thiourea and thiouracil for hyperthyroidism.[2] This marked the first significant clinical application of this class of compounds and spurred further investigation into their therapeutic potential. Subsequent research led to the development of less toxic and more potent antithyroid drugs like propylthiouracil and methimazole, which remain in clinical use today.[2]

Following this breakthrough, the mid-20th century and beyond witnessed an explosion of research into N-substituted thioureas, revealing a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5] This has solidified the thiourea moiety as a "privileged structure" in medicinal chemistry, a scaffold that is frequently found in bioactive compounds.[1]

Key Therapeutic Areas and Biological Activities

The versatility of the N-substituted thiourea scaffold is evident in the diverse range of biological activities it exhibits. The ability of the thiourea functional group to form stable hydrogen bonds with biological targets is a key contributor to its broad-spectrum bioactivity.[1]

Antithyroid Activity

The earliest and one of the most significant applications of thiourea derivatives is in the management of hyperthyroidism.[2][3] Compounds like propylthiouracil and methimazole act by inhibiting the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones.[6][7][8][9]

Anticancer Activity

A substantial body of research has focused on the anticancer potential of N-substituted thioureas.[10][11][12] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms.[10][11][12] Some derivatives have been found to target critical signaling pathways involved in cancer progression, such as the RAS-RAF-MAPK and Wnt/β-catenin pathways.[4][6]

Antimicrobial and Antifungal Activity

The thiourea backbone has been incorporated into numerous compounds with potent antibacterial and antifungal properties.[4][5][13] These derivatives often exhibit efficacy against drug-resistant strains, highlighting their potential in combating infectious diseases.

Antiviral Activity

More recent investigations have revealed the antiviral activity of N-substituted thioureas.[1][14][15][16] Certain derivatives have been shown to inhibit the replication of viruses such as human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and even show potential against SARS-CoV-2 by interfering with viral entry into host cells.[1][17]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for a selection of historically significant and representative N-substituted thiourea compounds across different therapeutic areas.

Table 1: Anticancer Activity of N-substituted Thiourea Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [11] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 9.0 | [6] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 | [6] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Chronic Myelogenous Leukemia) | 6.3 | [6] |

| Chiral Dipeptide Thiourea (Compound 10g) | BGC-823 (Gastric Cancer) | 20.9 | [18] |

| Chiral Dipeptide Thiourea (Compound 11a) | A549 (Lung Cancer) | 19.2 | [18] |

| Phenyl-bis phenylthiourea | Various malignant cell lines | Nanomolar range | [10] |

| Diarylthiourea (Compound 4) | MCF-7 (Breast Cancer) | 338.33 | [12] |

Table 2: Antimicrobial and Antifungal Activity of N-substituted Thiourea Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiourea Derivative TD4 | Staphylococcus aureus (MRSA) | 2 | [19] |

| Thiourea Derivative TD4 | Enterococcus faecalis | 4 | [19] |

| Glucose-conjugated thiourea 4a | Aspergillus niger | 0.78 | [13] |

| Glucose-conjugated thiourea 4b | Aspergillus flavus | 0.78 | [13] |

| Glucose-conjugated thiourea 4h | Staphylococcus aureus | 0.78 | [13] |

| Thiourea Derivative SB2 | Candida auris | - | [20][21] |

Table 3: Antiviral Activity of N-substituted Thiourea Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| 147B3 | Human Cytomegalovirus (HCMV) | 0.5 | [1] |

| 147B3 | Herpes Simplex Virus type 1 (HSV-1) | 1.9 | [1] |

| N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT) | Hepatitis B Virus (HBV) | - | [16] |

| BB IV-46 | SARS-CoV-2 (RBD-ACE2 interaction) | - (95.73% inhibition) | [17] |

Experimental Protocols: Historical Syntheses

Providing detailed methodologies is crucial for understanding the evolution of synthetic chemistry. Below are protocols for key historical syntheses of N-substituted thiourea compounds.

Protocol 1: Synthesis of N-Phenylthiourea (A 19th Century Method)

This method, adapted from historical literature, illustrates a common early approach to synthesizing N-aryl thioureas.

Materials:

-

Aniline (0.1 mole)

-

Hydrochloric acid (9 mL)

-

Water (25 mL)

-

Ammonium thiocyanate (0.1 mole)

Procedure:

-

In a round-bottom flask, combine aniline, hydrochloric acid, and water.

-

Heat the mixture to 60-70°C for 1 hour.

-

Cool the reaction mixture for approximately 1 hour.

-

Slowly add ammonium thiocyanate to the cooled solution.

-

Reflux the resulting solution for 4 hours.

-

After reflux, add 20 mL of water and stir continuously to induce crystallization.

-

Collect the crystalline product by filtration and allow it to dry. The final product is N-phenylthiourea.[22]

Protocol 2: Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanates (A Common 20th Century Method)

This general procedure represents a widely used method for preparing unsymmetrically substituted thioureas.

Materials:

-

Phenyl isothiocyanate (1.0 eq)

-

sec-Butylamine (1.05 eq)

-

Anhydrous diethyl ether

-

n-Heptane

Procedure:

-

Dissolve phenyl isothiocyanate in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5°C using an ice bath.

-

Add sec-butylamine dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

A precipitate of N-(1-methylpropyl)-N'-phenyl-thiourea will form.

-

Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry in a vacuum oven.[23]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which N-substituted thioureas exert their biological effects is paramount for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds.

Caption: Mechanism of action of antithyroid N-substituted thiourea compounds.

Caption: Inhibition of the RAS-RAF-MAPK signaling pathway by anticancer N-aryl thiourea derivatives.

Caption: Antiviral mechanism of a thiourea derivative against Herpes Simplex Virus 1.

Conclusion and Future Directions

The journey of N-substituted thiourea compounds from their initial synthesis to their establishment as a cornerstone of medicinal chemistry is a compelling narrative of scientific progress. Their historical significance is undeniable, with the development of antithyroid drugs marking a major therapeutic advancement. The continued exploration of this scaffold has unveiled a remarkable diversity of biological activities, offering promising leads for the development of new anticancer, antimicrobial, and antiviral agents.

For researchers and drug development professionals, the N-substituted thiourea scaffold remains a fertile ground for innovation. The ease of synthesis and the ability to readily modify the substituents on the nitrogen atoms provide a powerful platform for generating diverse chemical libraries for high-throughput screening. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for designing next-generation therapeutics that can overcome the challenges of drug resistance and provide more effective treatments for a wide range of diseases. The rich history of N-substituted thioureas serves as both an inspiration and a practical guide for the continued development of this remarkable class of compounds.

References

- 1. Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. cbspd.com [cbspd.com]

- 9. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijcrt.org [ijcrt.org]

- 23. benchchem.com [benchchem.com]

Preliminary Biological Screening of 1-Benzyl-3-phenylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 1-Benzyl-3-phenylthiourea, a thiourea derivative with potential therapeutic applications. While extensive research on this specific compound is limited, this document consolidates the available data, including its synthesis, and known cytotoxic effects. Furthermore, it outlines detailed experimental protocols for key biological assays and discusses potential antimicrobial and enzyme inhibitory activities based on structurally related compounds. This guide serves as a foundational resource for researchers interested in exploring the pharmacological profile of this compound.

Introduction

Thiourea derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties. The presence of a reactive thiourea moiety allows for diverse structural modifications, enabling the fine-tuning of their pharmacological profiles. This compound, with its benzyl and phenyl substitutions, presents an interesting candidate for biological evaluation. This guide details the available preliminary screening data and provides methodologies for further investigation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of benzylamine with phenyl isothiocyanate.

Experimental Protocol: Synthesis of this compound [1]

-

Materials:

-

Phenylmethanamine (Benzylamine)

-

Isothiocyanatobenzene (Phenyl isothiocyanate)

-

Benzene

-

Ethanol

-

-

Procedure:

-

Add phenylmethanamine (20 mmol, 2.14 mL) to 10 mL of benzene with stirring for 10 minutes.

-

To this mixture, add isothiocyanatobenzene (20 mmol, 2.70 mL).

-

Allow the reaction mixture to equilibrate for 4 hours.

-

The resulting white precipitate, this compound, is collected and recrystallized from hot ethanol.

-

-

Yield: 85%

-

Melting Point: 186–188 °C

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activities

Anticancer Activity

The cytotoxic potential of this compound has been evaluated against human breast cancer cell lines.

Data Presentation: Cytotoxicity of this compound

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | MCF-7 (Breast Cancer) | 78.90 ± 2.87 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

-

Diagram: MTT Assay Workflow

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Potential Antimicrobial and Antifungal Activity

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the antimicrobial and antifungal efficacy of a compound.

-

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

-

-

Procedure:

-

Prepare serial twofold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.

-

Prepare the microbial inoculum and dilute it to the desired final concentration in each well.

-

Add the microbial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that results in no visible microbial growth.

-

Potential Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes crucial for disease progression, particularly in cancer. While specific targets for this compound have not been identified, analogous compounds have shown inhibitory activity against protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and other enzymes like Sirtuin 2 (SIRT2).

Diagram: Proposed Signaling Pathway Inhibition

Caption: Proposed mechanism of action for thiourea derivatives via EGFR inhibition.

Conclusion and Future Directions

The preliminary biological screening of this compound indicates a modest cytotoxic activity against the MCF-7 breast cancer cell line. Based on the well-documented activities of structurally related thiourea derivatives, it is plausible that this compound also possesses antimicrobial, antifungal, and enzyme-inhibiting properties.

Future research should focus on a broader screening of this compound against a panel of cancer cell lines, pathogenic bacteria, and fungi to establish a comprehensive biological profile. Further studies to elucidate its mechanism of action, including specific enzyme inhibition assays, are also warranted to determine its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting these future investigations.

References

Methodological & Application

Application Notes and Protocols for 1-Benzyl-3-phenylthiourea (BPTU) in Corrosion Inhibition Studies

Introduction

1-Benzyl-3-phenylthiourea (BPTU) is a thiourea derivative that has demonstrated significant potential as a corrosion inhibitor, particularly for steel in acidic environments like hydrochloric acid (HCl) solutions[1][2]. Its efficacy is attributed to the presence of heteroatoms (Nitrogen and Sulfur) and multiple benzene rings in its molecular structure, which facilitate its adsorption onto the metal surface, forming a protective barrier against corrosive agents[1][3][4]. The thiourea functional group, in particular, serves as the primary adsorption center[1][2]. These application notes provide a comprehensive protocol for evaluating the corrosion inhibition properties of BPTU using standard electrochemical and surface analysis techniques.

Quantitative Data Summary

The corrosion inhibition performance of BPTU is concentration and temperature-dependent. The following tables summarize key quantitative data from studies conducted on low carbon steel in a 1.0 M HCl solution.

Table 1: Inhibition Efficiency of BPTU at Different Concentrations (30°C)

| BPTU Concentration (M) | Inhibition Efficiency (%) - EIS[1][2] | Inhibition Efficiency (%) - PPM[1] |

|---|---|---|

| 2 x 10⁻⁴ | 94.99 | 94.30 |

| 1 x 10⁻⁴ | 92.43 | - |

| 5 x 10⁻⁵ | 90.90 | - |

| 1 x 10⁻⁵ | 87.72 | - |

EIS: Electrochemical Impedance Spectroscopy; PPM: Potentiodynamic Polarization Measurement.

Table 2: Effect of Temperature on BPTU Inhibition Efficiency (Concentration: 2 x 10⁻⁴ M)

| Temperature (°C) | Inhibition Efficiency (%) - PPM[1] |

|---|---|

| 30 | 94.30 |

| 40 | 88.02 |

| 50 | 66.15 |

| 60 | 54.01 |

Table 3: Comparison of BPTU with Hexamethylenetetramine (URO) Reference Inhibitor (30°C)

| Inhibitor (Concentration: 2 x 10⁻⁴ M) | Inhibition Efficiency (%) - PPM[1] |

|---|---|

| BPTU | 94.30 |

| URO | 46.57 |

Experimental Protocols

This section details the methodologies for preparing materials and conducting key experiments to assess the corrosion inhibition properties of BPTU.

Materials and Solution Preparation

a) Working Electrode Preparation (Low Carbon Steel)

-

Obtain low carbon steel specimens with a specified elemental composition (e.g., 0.28% C)[1].

-

Cut the steel into electrodes of a suitable size, leaving a stem for electrical connection.

-

Mount the electrodes in a cold-curing resin, leaving a defined surface area (e.g., 1 cm²) exposed to the corrosive medium.

-

Before each experiment, mechanically polish the exposed surface using a series of silicon carbide (SiC) papers of decreasing grit size.

-

Rinse the polished electrodes thoroughly with distilled water, degrease with acetone or ethanol, and dry them.

b) Corrosive Medium Preparation (1.0 M HCl)

-

Prepare a 1.0 M HCl solution by diluting analytical grade concentrated HCl (e.g., 37%) with distilled water[1].

-

Handle the concentrated acid with appropriate personal protective equipment (PPE) in a fume hood.

c) Inhibitor Solution Preparation

-

Prepare a stock solution of this compound (BPTU) in a suitable solvent to ensure solubility, such as ethanol[1].

-

Prepare the final test solutions by adding the required volumes of the BPTU stock solution to the 1.0 M HCl corrosive medium to achieve the desired concentrations (e.g., 10⁻⁵ M to 2 x 10⁻⁴ M)[1].

-

Prepare a "blank" solution containing 1.0 M HCl and the same amount of ethanol used in the inhibitor solutions, but without BPTU, for baseline measurements[1].

Electrochemical Measurements

Electrochemical tests are typically performed in a standard three-electrode glass cell using a potentiostat/galvanostat. The low carbon steel specimen serves as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

a) Open Circuit Potential (OCP)

-

Immerse the prepared working electrode in the test solution (blank or with inhibitor).

-

Allow the system to stabilize by monitoring the OCP for a set period, typically 30 to 60 minutes, until a steady potential is reached[1]. This ensures the system is at equilibrium before further measurements.

b) Electrochemical Impedance Spectroscopy (EIS)

-

After the OCP has stabilized, perform the EIS measurement at the corrosion potential (Ecorr).

-

Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range, typically from 100 kHz down to 10 mHz[1].

-

Use appropriate software (e.g., Thales 4.5) to fit the resulting Nyquist and Bode plots to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl)[1].

-

Calculate the inhibition efficiency (η%) using the formula:

-

η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

-

Where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

-

c) Potentiodynamic Polarization Measurement (PPM)

-

Following OCP stabilization, scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting current density versus the applied potential on a logarithmic scale to generate Tafel plots.

-

Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

-

Calculate the inhibition efficiency (η%) using the formula:

-

η% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100

-

Where Icorr(blank) and Icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.

-

Surface Analysis

Scanning Electron Microscopy (SEM)

-

Immerse steel specimens in the blank 1.0 M HCl solution and in the solution containing the optimal concentration of BPTU for an extended period (e.g., several hours).

-

After immersion, carefully remove the specimens, rinse them gently with distilled water, and dry them.

-

Analyze the surface morphology of the specimens using an SEM to visually assess the extent of corrosion and the formation of a protective film in the presence of the inhibitor[1][2].

Mechanism of Inhibition and Adsorption Isotherm

The primary mechanism of corrosion inhibition by BPTU is the adsorption of its molecules onto the steel surface, which blocks the active corrosion sites[1][4]. This adsorption process is influenced by the molecular structure, which includes electron-donating nitrogen and sulfur atoms and planar phenyl groups[1][3].

The adsorption of BPTU on the steel surface in 1.0 M HCl has been found to follow a modified Langmuir adsorption isotherm[1][2]. This model suggests a monolayer adsorption process on the metal surface. The adsorption is considered a mixed-type, involving both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through coordinate bond formation between the heteroatoms and the empty d-orbitals of iron[3].

Visualizations

Caption: Experimental workflow for evaluating BPTU corrosion inhibition.

Caption: Mechanism of BPTU adsorption and corrosion protection.

References

Application Notes and Protocols for Nerve Agent Detection Using 1-Benzyl-3-phenylthiourea Sensors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus nerve agents, such as Sarin (GB) and Tabun (GA), represent a significant threat due to their extreme toxicity and rapid action. The development of sensitive and selective sensors for the timely detection of these chemical warfare agents is crucial for both military and civilian preparedness. 1-Benzyl-3-phenylthiourea has emerged as a promising sensor material for the detection of nerve agents and their simulants.[1][2][3] Its reaction characteristics are similar to those of nerve agents, enabling its application in various sensor platforms.[2] This document provides a detailed overview of the experimental setup, protocols, and performance of this compound-based sensors for nerve agent detection.

Principle of Detection

The detection of nerve agents using this compound is primarily based on the interaction between the thiourea derivative and the organophosphorus compound. While the precise signaling pathway is a subject of ongoing research, the sensing mechanism in the context of a Surface Acoustic Wave (SAW) sensor involves the binding of the nerve agent to the this compound coating on the sensor surface. This binding event alters the mass and viscoelastic properties of the coating, leading to a measurable change in the resonant frequency of the SAW device.[4] The interaction is thought to be driven by hydrogen bonding between the thiourea group and the phosphonate group of the nerve agent.

Figure 1. Simplified signaling pathway for a SAW sensor.

Experimental Protocols

This section details the necessary protocols for the synthesis of the sensing material, fabrication of a Surface Acoustic Wave (SAW) sensor, and the experimental setup for nerve agent detection.

Synthesis of this compound

A common and efficient method for the synthesis of unsymmetrical thioureas like this compound is the reaction of an amine with an isothiocyanate.[5]

Materials and Reagents:

-

Phenylmethanamine (Benzylamine)

-

Isothiocyanatobenzene (Phenyl isothiocyanate)

-

Benzene (or a suitable solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

Procedure:

-

In a round-bottom flask, dissolve phenylmethanamine (1.0 equivalent) in benzene.

-

Begin stirring the solution at room temperature.

-

To the stirring solution, add isothiocyanatobenzene (1.0 equivalent) dropwise.

-

Continue stirring the reaction mixture at room temperature for a few hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a precipitate of this compound will form.

-

Filter the precipitate and wash it with a small amount of cold solvent.

-

For further purification, recrystallize the product from hot ethanol to yield a white precipitate.

Figure 2. Synthesis workflow for this compound.

Fabrication of a this compound Coated SAW Sensor

Materials and Reagents:

-

Surface Acoustic Wave (SAW) sensor device (e.g., 250 MHz ST-quartz)

-

This compound

-

Suitable solvent (e.g., chloroform)

-

Micropipette or airbrush for coating

Procedure:

-

Prepare a solution of this compound in a suitable solvent at a specific concentration (e.g., 1 mg/mL).

-

Clean the surface of the SAW sensor to remove any contaminants.

-

Apply the this compound solution onto the sensing area of the SAW device using a micropipette or an airbrush.

-

Allow the solvent to evaporate completely, leaving a thin film of the sensing material on the sensor surface.

-

The coated sensor is now ready for use.

Experimental Setup for Nerve Agent Detection

The following setup describes the use of a SAW sensor array for the detection of nerve agents in the vapor phase.[4]

Apparatus:

-

SAW array device with at least one sensor coated with this compound and one uncoated reference sensor.

-

Gas generation and delivery system capable of producing precise concentrations of nerve agent vapors or simulants.

-

Sealed test chamber to house the SAW sensor array.

-

Frequency counter or network analyzer to monitor the resonant frequency of the SAW sensors.

-

Data acquisition system.

Procedure:

-

Place the SAW sensor array inside the test chamber.

-

Purge the chamber with a clean, dry carrier gas (e.g., nitrogen) to establish a stable baseline frequency for each sensor.

-

Introduce a known concentration of the nerve agent vapor or simulant into the test chamber.

-

Continuously monitor and record the frequency shift of both the coated and uncoated sensors. The frequency of the coated sensor will decrease upon exposure to the analyte due to mass loading.

-

The differential frequency between the coated and reference sensor is used to compensate for environmental effects such as temperature and humidity changes.

-

After each measurement, purge the chamber with the carrier gas to allow the sensor to recover to its baseline frequency.

References

- 1. Binding thiourea derivatives with dimethyl methylphosphonate for sensing nerve agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 726-25-0 | MOLNOVA [molnova.cn]

- 4. SAW Chemical Array Device Coated with Polymeric Sensing Materials for the Detection of Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for 1-Benzyl-3-phenylthiourea in Anticancer Research

FOR RESEARCH USE ONLY

Introduction

Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] These compounds often exert their effects through various mechanisms such as the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and cell cycle arrest.[3] 1-Benzyl-3-phenylthiourea, a member of this class, is a subject of interest for its potential as an anticancer agent. While direct and extensive research on this specific compound is limited in publicly available literature, this document synthesizes findings from structurally similar thiourea derivatives to provide a comprehensive guide for researchers. These notes will cover the potential mechanisms of action, quantitative data from analogous compounds, and detailed experimental protocols to evaluate its anticancer activity.

Putative Mechanism of Action

Based on studies of analogous thiourea derivatives, the anticancer activity of this compound is likely to be multifactorial. The primary proposed mechanisms include:

-

Enzyme Inhibition: Thiourea derivatives have been shown to inhibit protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and other enzymes like Sirtuin 2 (SIRT2), which are crucial for cancer cell survival and proliferation.[1]

-

Induction of Apoptosis: A common outcome of treatment with anticancer thiourea compounds is the induction of programmed cell death (apoptosis). This is often a result of inhibiting survival signaling pathways and activating pro-apoptotic proteins.[1][4]

-

Cell Cycle Arrest: Some derivatives have been observed to block the cell cycle at different phases, such as the sub-G1 or G2/M phase, preventing cancer cell division.[5][6]

-

Modulation of Signaling Pathways: Benzyl isothiocyanate (a related compound) has been shown to suppress pancreatic cancer growth by inhibiting the PI3K/AKT/FOXO pathway.[7] It can also trigger apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathways in cervical cancer cells.[8]

Quantitative Data Summary

The following tables summarize the cytotoxic activities of various thiourea derivatives that are structurally related to this compound. This data provides an indication of the potential potency and spectrum of activity for the target compound.

Table 1: Cytotoxicity of N-benzoyl-N'-phenylthiourea Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 310 | [1][9] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 940 | [1][9] |

| N-benzoyl-3-allylthiourea | MCF-7 (Breast) | 1470 | [1] |

| N-benzoyl-3-allylthiourea | MCF-7/HER-2 (Breast) | 640 | [1] |

Table 2: Cytotoxicity of 1,3-Disubstituted Thiourea Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 3,4-dichlorophenylthiourea derivative | SW620 (Colon) | 1.5 ± 0.72 | [2] |

| 4-CF3-phenylthiourea derivative | SW620 (Colon) | 5.8 ± 0.76 | [2] |

| 3-chloro-4-fluorophenylthiourea derivative | SW620 (Colon) | 9.4 ± 1.85 | [2] |

| 3,4-dichlorophenylthiourea derivative | K-562 (Leukemia) | 7.6 ± 1.75 | [2] |

| Cisplatin (Reference) | SW620 (Colon) | > 10 | [2] |

Table 3: Cytotoxicity of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-F substituted derivative (5d) | HeLa (Cervical) | 0.37 | [5] |

| 4-Cl substituted derivative (5g) | HeLa (Cervical) | 0.73 | [5] |

| 2,6-diF substituted derivative (5k) | HeLa (Cervical) | 0.95 | [5] |

| Sorafenib (Reference) | HeLa (Cervical) | 7.91 | [5] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[1]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]

-

Incubation: Incubate the plate for 48-72 hours.[3]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol 3: Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the compound.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against p-PI3K, p-AKT, p-mTOR, Bcl-2, Bax, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates.

-

Electrophoresis: Separate proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Proposed Signaling Pathway Inhibition by Thiourea Derivatives

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 7. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 1-Benzyl-3-phenylthiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial and antifungal properties of 1-benzyl-3-phenylthiourea derivatives. The methodologies are based on established standards for antimicrobial susceptibility testing. While specific quantitative data for a broad range of this compound derivatives is not extensively available in public literature, the following sections include representative data for analogous thiourea compounds to illustrate expected outcomes.

I. Introduction

Thiourea derivatives are a class of organic compounds recognized for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The presence of nitrogen and sulfur atoms in the thiourea backbone is crucial for their biological action.[2] The antimicrobial efficacy of these derivatives is often influenced by the nature and position of substituents on their aromatic rings. For instance, electron-withdrawing groups on the phenyl rings can enhance antimicrobial activity by increasing the molecule's lipophilicity, which facilitates its passage through microbial cell membranes.[2] The proposed mechanism of antibacterial action for some thiourea derivatives involves the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[3]

II. Antimicrobial Assays

A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.[1]

-